molecular formula C18H19F3N4O2 B1406683 O-Dimethylaminocarbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime CAS No. 1311283-83-6

O-Dimethylaminocarbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime

Cat. No. B1406683
CAS RN: 1311283-83-6
M. Wt: 380.4 g/mol
InChI Key: BRUNUEPGSICCFR-SSDVNMTOSA-N
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Description

“O-Dimethylaminocarbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime” is a chemical compound with the molecular formula C18H19F3N4O2 and a molecular weight of 380.37293 . .

Scientific Research Applications

Oxime Derivatives and Their Applications

Oximes are a class of organic compounds characterized by the functional group R1R2C=NOH, where R1 and R2 can be a variety of groups, including alkyl or aryl. They are known for their wide applications in laboratories, industries, and pharmaceuticals, serving as building blocks in organic synthesis and as antidotes in medical applications. The study of oxime derivatives, such as Beta-p-Dimethylaminodeoxybenzionoxime, involves detailed intermolecular interactions through techniques like Hirshfeld surface analysis, 2D-fingerprint plot analysis, PIXELC, and DFT calculations. These studies are crucial for understanding the structural and interaction properties of oximes, which can be applied in the synthesis and development of new compounds with desired characteristics (Purushothaman & Thiruvenkatam, 2017).

Catalytic Applications

Catalysis is a significant area of research for dimethylaminobenzaldehyde derivatives, where these compounds act as co-catalysts or intermediates in various chemical reactions. For instance, the promoting effect of 4-dimethylaminopyridine on the selective oxidation of benzyl alcohol over MoVTeNb mixed oxides demonstrates the role of dimethylaminopyridine (DMAP) as a co-catalyst. This reaction highlights the impact of DMAP on reaction rates and product ratios, offering valuable insights for catalytic process optimization (Koltunov, Ishchenko, & Sobolev, 2018).

Antioxidant Properties

Certain dimethylamino derivatives exhibit remarkable antioxidant properties, a research area that explores the potential of these compounds in mitigating oxidative stress. A study on a series of 6-substituted-2,4-dimethyl-3-pyridinols revealed some of the most effective phenolic chain-breaking antioxidants known. These findings are significant for developing new antioxidants with improved efficiency and stability, with potential applications in pharmaceuticals, food preservation, and materials science (Wijtmans et al., 2004).

Synthetic Chemistry

The synthesis and reactivity of dimethylaminobenzaldehyde derivatives in organic chemistry provide a foundation for developing new materials and pharmaceuticals. For example, the synthesis of o-(dimethylamino)aryl ketones and acridones through the reaction of 1,1-dialkylhydrazones and arynes represents an efficient route to produce compounds with biological and pharmaceutical importance. This method demonstrates the versatility of dimethylaminobenzaldehyde derivatives in synthetic chemistry, enabling the production of complex molecules under mild conditions (Dubrovskiy & Larock, 2011).

Safety and Hazards

For safety data sheet and hazards related to this compound, it’s recommended to contact the supplier directly .

properties

IUPAC Name

[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-24(2)16-10-14(18(19,20)21)9-15(23-16)13-7-5-12(6-8-13)11-22-27-17(26)25(3)4/h5-11H,1-4H3/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUNUEPGSICCFR-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NOC(=O)N(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/OC(=O)N(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Dimethylaminocarbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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